Product packaging for 2-Amino-4,5-dichlorophenol(Cat. No.:CAS No. 28443-57-4)

2-Amino-4,5-dichlorophenol

Cat. No.: B112419
CAS No.: 28443-57-4
M. Wt: 178.01 g/mol
InChI Key: UVIBWGFLURLRHR-UHFFFAOYSA-N
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Description

Contextualizing 2-Amino-4,5-dichlorophenol within Aminophenol Chemistry

Aminophenols are a class of aromatic compounds containing both an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. chemicalbook.com Their derivatives, including O- and N-alkylated forms, are important intermediates in organic synthesis. umich.edu The relative positions of these functional groups (ortho, meta, or para) significantly influence their chemical properties and reactivity. This compound is a specific type of aminophenol, distinguished by the presence of two chlorine atoms on the aromatic ring. This dichlorination further modifies the electronic and steric properties of the parent aminophenol molecule, enhancing its utility in specialized synthetic applications.

Significance of Dichlorinated Aminophenols in Advanced Chemical Synthesis

Dichlorinated phenols, in general, are used as intermediates in the production of more complex chemical compounds. wikipedia.org The presence of chlorine atoms in the structure of aminophenols, as in this compound, provides several advantages in advanced chemical synthesis. The chlorine atoms act as directing groups in electrophilic aromatic substitution reactions and can also serve as leaving groups in nucleophilic substitution reactions. This dual reactivity allows for the regioselective introduction of other functional groups, enabling the construction of intricate molecular architectures. Furthermore, the lipophilicity imparted by the chlorine atoms can be beneficial in the synthesis of compounds intended for biological applications. chemshuttle.com

Historical Perspective of Research on this compound

Historically, chlorinated phenols and their amino derivatives gained prominence as intermediates in the expanding dye industry. Over time, their utility broadened to the agrochemical and pharmaceutical sectors. Research into compounds like this compound has been driven by the need for versatile building blocks in these industries. Early research likely focused on the fundamental synthesis and characterization of this and related compounds. More recent studies have delved into its specific applications, for instance, as a metabolite of the renal toxicant 3,4-dichloroaniline (B118046). nih.gov A 2002 study characterized its in vitro toxicity in rat renal cortical slices, indicating that it is directly toxic and that its cytotoxicity is at least partially mediated by a reactive intermediate. nih.gov

Current Research Trends and Future Directions for this compound Studies

Current research involving this compound and related compounds is multifaceted. There is a continued focus on its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. ontosight.aicionpharma.com For example, it is a key intermediate in the production of the anthelmintic drug Oxyclozanide. cionpharma.com

The development of novel synthetic methodologies that utilize dichlorinated aminophenols as starting materials is another active area of investigation. This includes the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. researchgate.netresearchgate.netmdpi.comnih.gov Future research is expected to further explore the synthetic potential of this compound in creating diverse molecular scaffolds. Additionally, there is growing interest in the development of more sustainable and efficient synthetic routes for its production and utilization, aligning with the broader trend of green chemistry in the chemical industry.

Physicochemical Properties of this compound

PropertyValue
CAS Number 28443-57-4 cymitquimica.comnih.govsynquestlabs.comsigmaaldrich.comaksci.com
Molecular Formula C6H5Cl2NO nih.govsynquestlabs.commolcore.com
Molecular Weight 178.01 g/mol nih.govsynquestlabs.com
Appearance White to light brown crystalline powder ontosight.ai
Melting Point 170-175 °C synquestlabs.com
Solubility Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2NO B112419 2-Amino-4,5-dichlorophenol CAS No. 28443-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBWGFLURLRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182643
Record name 2-Amino-4,5-dichlorophenol
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URL https://comptox.epa.gov/dashboard/DTXSID50182643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28443-57-4
Record name 2-Amino-4,5-dichlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4,5-dichlorophenol
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URL https://comptox.epa.gov/dashboard/DTXSID50182643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dichlorophenol
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Synthetic Methodologies and Reaction Pathways for 2 Amino 4,5 Dichlorophenol

Advanced Synthetic Routes to 2-Amino-4,5-dichlorophenol

The synthesis of this compound, a significant chemical intermediate, is accomplished through several strategic pathways. These routes are primarily centered on the chemical transformation of precursor molecules, with the reduction of a nitrophenol derivative being the most prominent method.

Reduction of Dichloronitrophenol Precursors for this compound Synthesis

The principal and most widely employed method for synthesizing this compound is through the reduction of its corresponding nitro precursor, 4,5-dichloro-2-nitrophenol (B42031). This process begins with the synthesis of the precursor itself, which is typically prepared by the nitration of 3,4-dichlorophenol. thieme-connect.de

Once the 4,5-dichloro-2-nitrophenol precursor is obtained, the nitro group (-NO₂) is reduced to a primary amine group (-NH₂) to yield the final product. This transformation can be achieved via two main approaches:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum dioxide (PtO₂), and Raney nickel. acs.orgacs.orgiarc.fr The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, under controlled pressure and temperature. oup.comprepchem.com This method is favored for its high efficiency and clean reaction profile, as the primary byproduct is water.

Chemical Reduction: This approach utilizes chemical reducing agents to convert the nitro group. A classic example is the Béchamp reduction, which uses iron filings in an acidic medium like hydrochloric acid (HCl). acs.org Another common system is tin metal (Sn) in concentrated hydrochloric acid. acs.orgacs.org These methods are robust and well-established, though they may require more extensive workup procedures to remove metal salts compared to catalytic hydrogenation.

Reduction Method Reagents and Catalysts General Conditions Key Characteristics
Catalytic Hydrogenation H₂ gas with Pd/C, Pt/C, PtO₂, or Raney NickelTypically performed in a solvent like ethanol or acetic acid under pressure. prepchem.comHigh efficiency, clean reaction, produces water as the main byproduct. acs.org
Chemical Reduction (e.g., Béchamp) Iron (Fe) metal with Hydrochloric Acid (HCl)Reaction is carried out in an acidic aqueous solution.A classic and robust industrial method. acs.org
Chemical Reduction Tin (Sn) metal with concentrated Hydrochloric Acid (HCl)Vigorous reaction often requiring careful temperature control.An older but effective laboratory-scale method. acs.org

Alternative Chemical Pathways for this compound Production

Beyond the direct reduction of a nitrophenol, alternative synthetic strategies exist, often demonstrated in the synthesis of structural isomers, which are applicable to the target molecule. One such multi-step pathway involves the formation and subsequent reduction of an azo dye intermediate.

This alternative route can be outlined as follows, using the synthesis of the isomer 4-amino-2,3-dichlorophenol (B42498) as an illustrative example:

Diazotization: The process begins with the diazotization of an aniline (B41778), where it reacts with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid like hydrochloric acid to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then coupled with a phenol (B47542), in this case, 2,3-dichlorophenol, in an alkaline solution. This reaction forms a stable azo compound, 2,3-dichloro-4-phenylazo phenol.

Reductive Cleavage: The final step is the reductive cleavage of the azo group (-N=N-) in the intermediate. This is typically accomplished through catalytic hydrogenation using a catalyst such as Raney nickel. The reduction cleaves the azo bond and reduces the nitro group (if present) to yield the desired aminophenol. This specific method has been reported to achieve a yield of 83%.

This pathway offers a versatile alternative, allowing for the construction of the aminophenol structure from different starting materials.

Catalytic Strategies in this compound Synthesis (e.g., Ni-B/SiO₂ amorphous catalysts)

Significant advancements in catalytic science have led to the development of highly efficient and selective catalysts for nitroarene reductions. Among these, amorphous alloy catalysts, particularly nickel-boron supported on silica (B1680970) (Ni-B/SiO₂), have shown exceptional promise for the synthesis of dichlorinated aminophenols. google.com

While research has specifically detailed the use of this catalyst for the synthesis of the isomer 2-amino-4,6-dichlorophenol, the findings are highly relevant and demonstrate a potent strategy for producing this compound. google.com The process involves the liquid-phase hydrogenation of the corresponding dichloronitrophenol precursor in an autoclave. google.com

The key advantages of the Ni-B/SiO₂ catalytic system include:

High Activity and Selectivity: The amorphous, nano-sized nature of the catalyst provides a large surface area and numerous active sites, leading to high reaction rates.

Mild Reaction Conditions: The hydrogenation can be carried out under relatively low hydrogen pressure (0.5–1.0 MPa) and moderate temperatures (333–353 K), which reduces the need for high-pressure equipment. google.com

Excellent Yields: The process demonstrates near-complete conversion of the starting material with very high selectivity for the desired aminophenol product, minimizing byproduct formation. google.com

Parameter Value Reference
Catalyst Ni-B/SiO₂ Amorphous Alloy google.com
Precursor 2,4-dichloro-6-nitrophenol (B1219690) google.com
Hydrogen Pressure 0.5–1.0 MPa google.com
Reaction Temperature 333–353 K (60–80 °C) google.com
Stirring Speed ≥500 rpm google.com
Precursor Conversion >99% google.com
Product Selectivity ~99% google.com

Mechanistic Studies of this compound Formation Reactions

Understanding the underlying mechanisms, including reaction kinetics and intermediates, is crucial for optimizing the synthesis of this compound and maximizing yield and purity.

Reaction Kinetics and Thermodynamics in this compound Synthesis

The kinetics of the catalytic hydrogenation of substituted nitrophenols have been investigated, providing insight into the reaction rates for the synthesis of this compound. For similar systems, such as the hydrogenation of p-chloronitrobenzene, the reaction is typically modeled using pseudo-first-order kinetics with respect to the nitroaromatic compound. nih.gov This assumption is valid when the reducing agent, like hydrogen gas, is supplied in large excess, making its concentration effectively constant throughout the reaction.

Studies on the hydrogenation of chloronitrophenols have shown that the initial reaction rate often exhibits a first-order dependence on the concentration of the substrate, the amount of catalyst used, and the partial pressure of hydrogen. nih.govrsc.org The rate of reaction is also influenced by temperature. An apparent activation energy of 22 kJ mol⁻¹ has been estimated for the hydrogenation of 4-chloro-2-nitrophenol, providing a measure of the energy barrier that must be overcome for the reaction to proceed.

Kinetic models for the hydrogenation of 2,4-dichloro-6-nitrophenol over a Ni-B/SiO₂ catalyst have established a strong correlation between hydrogen pressure and the apparent rate constant, with the rate increasing as pressure is raised from 0.5 to 1.0 MPa. These kinetic relationships are fundamental for process design, enabling the optimization of reaction time, temperature, and pressure to achieve efficient conversion.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chlorinated aminophenols to mitigate environmental impact. The primary strategy involves replacing outdated, waste-intensive processes with cleaner, catalytic alternatives. Catalytic hydrogenation, in particular, stands out as a superior method that aligns with green chemistry goals by maximizing atom efficiency and minimizing waste streams. wiley-vch.dewordpress.com

The development of environmentally sound protocols for producing compounds like this compound centers on the catalytic reduction of the corresponding dichloronitrophenol precursor. This approach avoids the harsh reagents and significant waste associated with older methods.

A prime example of such a protocol is detailed in a patented method for the synthesis of the isomer, 2-Amino-4,6-dichlorophenol. google.com This process utilizes a highly efficient amorphous nickel-boron catalyst supported on silica (Ni-B/SiO₂) for the hydrogenation of 2,4-dichloro-6-nitrophenol. The reaction is conducted in a polar solvent such as ethanol or methanol (B129727) under mild conditions, including low hydrogen pressure (0.5-1.0 MPa) and moderate temperatures (333-353 K). google.com This method is described as a "pollution-free clean production process" because it generates no waste residue, gas, or liquid emissions. google.com

Key features of this environmentally benign protocol include:

High-Activity Catalyst: The use of a Ni-B/SiO₂ amorphous catalyst provides high conversion rates and selectivity, achieving product selectivity of over 98%. google.com

Recyclability: Both the catalyst and the solvent can be recovered and reused, significantly reducing material consumption and waste. google.comgoogle.com

Mild Conditions: The reaction proceeds efficiently at low pressures and temperatures, which lowers energy consumption and enhances operational safety compared to high-pressure/high-temperature methods. google.com

High Purity Product: The process yields a high-purity product, simplifying downstream processing and purification steps. google.com

Emerging technologies such as electrochemical synthesis also present a promising green alternative. A recently developed electrochemical procedure for the chlorination of aminophenol derivatives uses dichloromethane (B109758) as both the solvent and the chlorine source in a catalyst-free process, showcasing an innovative approach to reducing reagent-based waste. rsc.orgrsc.org While applied to chlorination rather than nitro group reduction, it highlights the ongoing innovation in creating greener pathways for substituted aminophenols.

Interactive Table 1: Catalytic Hydrogenation Conditions for 2-Amino-4,6-dichlorophenol Synthesis This table summarizes findings from a patented green synthesis protocol for an isomer of the target compound, illustrating an environmentally benign approach.

ParameterConditionOutcome/AdvantageReference
Catalyst Ni-B/SiO₂ Amorphous CatalystHigh activity and selectivity; Recyclable google.com
Precursor 2,4-Dichloro-6-nitrophenolDirect reduction to the desired aminophenol google.com
Solvent Polar Solvents (e.g., Ethanol, Methanol)Recyclable; Facilitates reaction google.com
H₂ Pressure 0.5 – 1.0 MPaLow pressure enhances safety and reduces equipment cost google.com
Temperature 333 – 353 K (60 – 80 °C)Moderate temperature reduces energy consumption google.com
Conversion Rate > 99%Nearly complete conversion of starting material google.com
Product Selectivity > 98%High purity of the final product, minimizing byproducts google.com

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgchemistrystudent.com Reactions with high atom economy are inherently less wasteful.

C₆H₃Cl₂NO₂ (Dichloronitrophenol) + 3H₂ → C₆H₅Cl₂NO (this compound) + 2H₂O

In this reaction, the only theoretical byproduct is water, which is environmentally harmless. The atom economy can be calculated as follows:

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100%

This contrasts sharply with traditional stoichiometric reduction methods, such as the Bechamp reduction using iron and hydrochloric acid. In that process, large quantities of iron oxide/hydroxide (B78521) sludge are formed as byproducts, resulting in a very low atom economy and creating a significant waste disposal burden. google.com

Interactive Table 2: Atom Economy Comparison for Aminophenol Synthesis

Reaction PathwayGeneral EquationMajor ByproductsAtom EconomyWaste Profile
Catalytic Hydrogenation R-NO₂ + 3H₂ → R-NH₂ + 2H₂OWaterHigh (~87% for dichloronitrophenol)Minimal; Water is the only byproduct. wikipedia.org
Stoichiometric Iron Reduction 4R-NO₂ + 9Fe + 4H₂O → 4R-NH₂ + 3Fe₃O₄Iron Oxide SludgeVery LowHigh; Generates large volumes of solid waste. google.com

Molecular Interactions and Biological Activities of 2 Amino 4,5 Dichlorophenol and Its Derivatives

Mechanistic Toxicology of 2-Amino-4,5-dichlorophenol

This compound (2A45CP) is recognized as a significant, ring-hydroxylated metabolite of 3,4-dichloroaniline (B118046), a known renal toxicant that primarily damages the proximal tubules. nih.gov The direct toxicity of 2A45CP has been a subject of investigation to understand its role in renal damage.

In Vitro Cytotoxicity Studies on this compound (e.g., renal cortical slices)

In vitro studies using renal cortical slices from male Fischer 344 rats have been instrumental in characterizing the direct toxic effects of this compound. nih.gov When these slices were incubated with varying concentrations of 2A45CP (ranging from 0 to 0.5 mM) for 90 to 120 minutes, a clear concentration- and time-dependent increase in lactate (B86563) dehydrogenase (LDH) leakage was observed. nih.gov LDH leakage is a common indicator of cell membrane damage and cytotoxicity.

These findings demonstrate that this compound is directly toxic to renal cortical slices. nih.gov The observed cytotoxicity suggests that this metabolite plays a direct role in the nephrotoxicity associated with its parent compound, 3,4-dichloroaniline. nih.gov

Role of Reactive Intermediates in this compound Induced Toxicity

The mechanism of this compound-induced toxicity appears to involve the formation of reactive intermediates. nih.gov This is supported by several lines of evidence from in vitro studies. One key observation is the depletion of total glutathione (B108866) (GSH) levels in renal cortical slices exposed to 2A45CP. nih.gov Within 30 minutes of exposure to 0.5 mM 2A45CP, a significant reduction in total glutathione was measured. nih.gov Glutathione is a critical cellular antioxidant that detoxifies reactive electrophiles and free radicals. Its depletion suggests that it is being consumed in the process of neutralizing reactive species generated from 2A45CP.

Impact of Antioxidants and Sulfhydryl Agents on this compound Toxicity

To further investigate the role of oxidative stress and reactive intermediates in this compound toxicity, studies have examined the effects of various antioxidants and sulfhydryl-containing agents. nih.gov In experiments with rat renal cortical slices, pretreatment with the antioxidant ascorbic acid (Vitamin C) or the sulfhydryl agent glutathione (GSH) was found to reduce the toxicity induced by 2A45CP. nih.gov

However, not all sulfhydryl agents were effective. Pretreatment with dithiothreitol (B142953) (DTT) did not alter the toxicity of 2A45CP. nih.gov This differential effect suggests specificity in the pathways of detoxification. The protective effect of ascorbic acid and GSH reinforces the hypothesis that reactive intermediates and oxidative stress are central to the cytotoxic mechanism of this compound. nih.gov

Table 1: Effect of Pretreatment on this compound (2A45CP) Cytotoxicity in Renal Cortical Slices

Pretreatment AgentConcentrationEffect on 2A45CP ToxicityReference
Glutathione (GSH)1 mMReduced nih.gov
Ascorbic Acid2 mMReduced nih.gov
Dithiothreitol (DTT)1 mMNo alteration nih.gov

Cellular and Subcellular Effects of this compound Exposure

Exposure to this compound leads to distinct cellular and subcellular effects, primarily characterized by damage to the cell membrane and alterations in cellular redox status. The primary evidence of cellular damage is the leakage of lactate dehydrogenase (LDH) from renal cortical slices, which signifies a loss of membrane integrity. nih.gov

At the subcellular level, the depletion of total glutathione is a key effect. nih.gov This indicates that the compound or its reactive metabolites are interacting with and consuming this vital antioxidant, leading to a state of oxidative stress within the cells. Interestingly, at lower concentrations (0.05 and 0.1 mM), renal slices incubated with 2A45CP for 60 and 120 minutes exhibited lower levels of malondialdehyde, a marker of lipid peroxidation, compared to control slices. nih.gov

Genotoxicity and Mutagenicity Assessments of this compound and Related Compounds

The genotoxic and mutagenic potential of chlorophenols and their derivatives is a significant area of toxicological research. While specific data on the genotoxicity of this compound is limited in the provided context, studies on related compounds offer insights. For instance, reactive intermediates produced from the incubation of 2,4-dichlorophenol (B122985) (2,4-DCP) with horseradish peroxidase have been shown to form covalent adducts with deoxyguanosine in isolated DNA. cdc.gov

Studies on 2-amino-4-chlorophenol (B47367), a structurally similar compound, indicate weak evidence of genotoxicity. iarc.fr It has been shown to induce chromosomal damage in Chinese hamster lung cells both with and without metabolic activation. iarc.fr In bacterial assays, it produced mutagenic effects in some Salmonella typhimurium strains, but only in the presence of metabolic activation. iarc.fr These findings suggest that metabolic activation can play a crucial role in the genotoxic potential of aminophenols.

Biotransformation and Metabolism of this compound

This compound is a major metabolite formed through the aromatic ring hydroxylation of 3,4-dichloroaniline. nih.gov This biotransformation is a critical step in the expression of the renal toxicity of the parent compound. The enzymatic processes involved in the metabolism of chlorinated anilines often include N-oxidation, N-acetylation, and phenyl ring oxidation. mdpi.com

The formation of aminophenol metabolites from compounds like 3,4-dichloroaniline is catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com The direct toxicity of this compound in renal cortical slices suggests that once formed, it can exert its toxic effects without the need for further metabolic activation within the kidney tissue itself. nih.govmdpi.com The involvement of CYPs in the initial bioactivation of the parent compound is a key step leading to the formation of this toxic metabolite. mdpi.com

Metabolic Pathways of this compound in Biological Systems

This compound is recognized as a significant, aromatic ring-hydroxylated metabolite of the nephrotoxic compound 3,4-dichloroaniline. nih.gov The biotransformation of chloroanilines, including the parent compounds of this compound, generally follows primary routes such as phenyl ring oxidation (leading to phenol (B47542) formation), N-oxidation, and N-acetylation. nih.gov Aminophenol and aminochlorophenol metabolites, along with their conjugated forms, represent the major metabolic products of these aniline (B41778) compounds. nih.gov

Oxidative pathways are central to the metabolism of such compounds. For instance, the oxidation of aminophenols can lead to the formation of 1,4-benzoquinoneimine metabolites. nih.gov This process is often accompanied by the generation of reactive oxygen species (ROS). nih.gov In the context of similar chlorinated phenols, such as 2,4-dichlorophenol (2,4-DCP), fungal metabolism has been shown to involve a two-step detoxification process. Phase I typically involves the addition of functional groups like hydroxyl (-OH) by enzymes, followed by Phase II where these modified compounds are conjugated by transferase enzymes to create less toxic, excretable products. mdpi.com

For chloroanilines, oxidation of the aromatic ring to produce aminophenols is a potential bioactivation mechanism. mdpi.com Specifically, the formation of an aminophenol metabolite from 3,4-dichloroaniline is catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com While the direct metabolic pathway of this compound is not extensively detailed, the metabolism of structurally related compounds provides insight. For example, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. is initiated by a deaminase that converts it to chlorohydroquinone (B41787). nih.gov This is followed by dehalogenation to hydroquinone (B1673460), which is then cleaved by a dioxygenase. nih.gov

Identification of this compound Metabolites and Conjugates

This compound itself is a major metabolite of 3,4-dichloroaniline. nih.gov Further metabolism of aminophenols can lead to the formation of various conjugates. The oxidation of aminophenols to 1,4-benzoquinoneimine metabolites can be followed by conjugation with glutathione. nih.gov This can result in a series of glutathione-derived metabolites that have the potential to undergo redox cycling and generate oxidative stress. nih.gov

In the metabolism of the related compound 2,4-dichlorophenol by fungi, several types of metabolites have been identified. These include hydroxylated products like dichlorocatechol and the fully dechlorinated metabolite, hydroxyquinol. mdpi.com Conjugated metabolites are also common, such as glycoside and glutamine conjugates of dichlorocatechol, as well as sulfated and cysteine conjugates of the resulting chlorophenol. mdpi.com For instance, the metabolism of 3,5-dichloronitrobenzene (B1666198) has been shown to produce 4-amino-3:5-dichlorophenyl glucosiduronic acid. scispace.com Given these precedents, it is plausible that this compound could also form similar glucuronide and sulfate (B86663) conjugates in biological systems.

The table below summarizes metabolites identified from structurally similar compounds, which may be analogous to the metabolites of this compound.

Precursor CompoundMetabolite/ConjugateOrganism/System
3,4-dichloroanilineThis compound Rat renal cortical slices nih.gov
Aminophenols1,4-benzoquinoneimineGeneral pathway nih.gov
1,4-benzoquinoneimineGlutathione-derived conjugatesGeneral pathway nih.gov
2,4-dichlorophenolDichlorocatecholFungi mdpi.com
2,4-dichlorophenolHydroxyquinolFungi mdpi.com
DichlorocatecholGlutamine conjugateFungi mdpi.com
ChlorophenolSulfated conjugateFungi mdpi.com
ChlorophenolCysteine conjugateFungi mdpi.com
3,5-dichloronitrobenzene4-amino-3:5-dichlorophenyl glucosiduronic acidRabbit scispace.com

Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450, Peroxidases)

The biotransformation of this compound and its parent compounds involves several key enzyme systems. Cytochrome P450 (CYP) enzymes are fundamental in the metabolism of xenobiotics, including the aromatic ring oxidation of chloroanilines to form aminophenol metabolites. mdpi.comwashington.edu Specifically, the conversion of 3,4-dichloroaniline to its aminophenol metabolites is catalyzed by CYPs. mdpi.com Inhibition of CYP enzymes can affect the toxicity of these compounds, suggesting a role in their bioactivation. mdpi.com

Peroxidases also play a significant role in the metabolism of aminophenols. nih.gov For instance, the cytotoxicity of 4-amino-2-chlorophenol (B1200274) was reduced by the peroxidase inhibitor mercaptosuccinic acid, indicating that peroxidases are involved in its bioactivation. nih.gov Similarly, cyclooxygenase, a component of prostaglandin (B15479496) H synthase, is also implicated in the oxidation of 4-amino-2-chlorophenol. nih.gov In some microorganisms, peroxidases are secreted to oxidize dichlorophenols. jmb.or.kr

Other enzyme systems may also be involved. Flavin-containing monooxygenases (FMOs) are another class of enzymes that can participate in the N-oxidation of aniline compounds. mdpi.com In bacteria, deaminases can initiate the degradation of aminophenols, as seen with the conversion of 2-chloro-4-aminophenol by a deaminase from Arthrobacter sp.. nih.gov Dioxygenases are also involved in the subsequent cleavage of the aromatic ring. nih.govoup.com

The following table details the enzyme systems involved in the biotransformation of this compound and related compounds.

Enzyme SystemRole in BiotransformationSubstrate Example
Cytochrome P450 (CYP)Aromatic ring oxidation, N-oxidation, bioactivation3,4-dichloroaniline, 3,4,5-trichloroaniline (B147634) mdpi.com
PeroxidasesOxidation, bioactivation4-amino-2-chlorophenol, 2,4-dichlorophenol nih.govjmb.or.kr
CyclooxygenaseOxidation, bioactivation4-amino-2-chlorophenol nih.gov
Flavin-containing Monooxygenase (FMO)N-oxidationAniline compounds mdpi.com
DeaminaseRemoval of amino group2-chloro-4-aminophenol nih.gov
DioxygenaseAromatic ring cleavageHydroquinone nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Design and Synthesis of Novel this compound Analogs for Biological Screening

The synthesis of novel analogs of this compound often involves modification of the amino and hydroxyl groups, as well as the aromatic ring, to explore how these changes affect biological activity. For instance, derivatives can be created through reactions such as acylation or alkylation of the amino group. smolecule.com

A common synthetic route to produce aminophenol derivatives starts with a substituted phenol or aniline. For example, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized starting from 2-amino-4-chlorophenol. mdpi.com This process involves several steps, including the formation of a urea (B33335) derivative, followed by cyclization to form a hydrazinecarboxamide, which is then used to build the oxadiazole ring. mdpi.com

Another approach involves the synthesis of Schiff bases. For example, 2-{(E)-[(4-aminophenyl)imino]-methyl}-4,6-dichlorophenol and its metal complexes have been prepared and characterized for their biological activities. shd-pub.org.rs The synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has also been reported, with these compounds being evaluated as NRF2 activators. nih.gov

Peptide chemistry techniques have also been employed to synthesize derivatives. For example, 2-amino-4-phenylthiazole (B127512) derivatives of amino acids and peptides have been synthesized using solution-phase techniques, involving protecting groups and coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). asianpubs.org

The table below provides examples of synthetic strategies for generating analogs of this compound for biological screening.

Starting MaterialSynthetic StrategyResulting Derivative Class
2-amino-4-chlorophenolMulti-step synthesis involving urea formation and cyclization4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues mdpi.com
3,5-dichloro-salicylaldehyde and 4-amino-anilineCondensation reactionSchiff base: 2-{(E)-[(4-aminophenyl)imino]-methyl}-4,6-dichlorophenol shd-pub.org.rs
Substituted cyclohexanone, malononitrile, and sulfurGewald reaction2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives nih.gov
2-amino-4-phenylthiazole and Boc-protected amino acidsSolution-phase peptide synthesis2-Amino-4-phenylthiazole derivatives of amino acids and peptides asianpubs.org

Elucidation of Molecular Targets and Mechanisms of Action for this compound Derivatives

Derivatives of this compound have been investigated for their interactions with various molecular targets, leading to a range of biological effects. One key mechanism of action for some aminophenol derivatives is the induction of oxidative stress, which can lead to cellular damage. nih.gov This is often mediated by the generation of reactive oxygen species (ROS).

Enzyme inhibition is another important mechanism. For example, some dichlorophenol derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for xenobiotic metabolism. Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as activators of the NRF2 pathway. nih.gov They are believed to act by disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the upregulation of antioxidant response genes like NQO1 and HO-1. nih.gov

In the context of anti-inflammatory activity, derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been studied. researchgate.net The presence of electron-releasing groups on these molecules was found to enhance their anti-inflammatory and antioxidant activities. researchgate.net For some quinazoline (B50416) derivatives, the anti-inflammatory mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes. derpharmachemica.com

The table below summarizes some of the identified molecular targets and mechanisms of action for derivatives of this compound.

Derivative ClassMolecular Target/MechanismBiological Effect
Dichlorophenol derivativesCytochrome P450 enzymesInhibition of xenobiotic metabolism
Aminophenol derivativesInduction of reactive oxygen species (ROS)Oxidative stress and cellular damage nih.gov
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivativesNRF2/KEAP1 pathwayActivation of antioxidant response nih.gov
Quinazoline derivativesCyclooxygenase (COX) enzymesAnti-inflammatory activity derpharmachemica.com

Exploration of Potential Bioactive Applications for this compound Derivatives (e.g., anti-inflammatory, antimicrobial)

The diverse chemical structures that can be derived from this compound have led to the exploration of several potential bioactive applications. A significant area of investigation is their anti-inflammatory properties. For example, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have demonstrated anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells by inhibiting nitric oxide (NO) production. nih.gov This effect was linked to their ability to activate the NRF2 pathway. nih.gov Similarly, certain acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have shown anti-inflammatory and antioxidant activity, with some compounds exhibiting potency comparable to ibuprofen (B1674241). researchgate.net

Antimicrobial activity is another promising application. Schiff base complexes of 2-{(E)-[(4-aminophenyl)imino]-methyl}-4,6-dichlorophenol with metals like Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and tested for their antibacterial and antifungal properties. shd-pub.org.rs Among these, the zinc complex showed notable activity against Candida tropicalis and Bacillus subtilis. shd-pub.org.rs Thiazole derivatives have also been a focus of antimicrobial research. asianpubs.orgmdpi.com For instance, 2-amino-4-phenylthiazole derivatives of amino acids and peptides have exhibited significant antifungal and anthelmintic activities. asianpubs.org A series of 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated for their anti-Candida albicans activity, with one demethylated derivative showing potency similar to the antifungal drug fluconazole (B54011). mdpi.com

The table below highlights some of the potential bioactive applications of this compound derivatives based on research findings.

Derivative ClassBioactive ApplicationKey Findings
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivativesAnti-inflammatoryInhibition of NO production in macrophages via NRF2 activation nih.gov
2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivativesAnti-inflammatory, AntioxidantActivity comparable to ibuprofen in some cases researchgate.net
Schiff base metal complexesAntimicrobial (antibacterial, antifungal)Zn(II) complex showed significant activity against C. tropicalis and B. subtilis shd-pub.org.rs
2-Amino-4-phenylthiazole derivatives of amino acids and peptidesAntimicrobial (antifungal), AnthelminticSignificant activity compared to standard drugs asianpubs.org
2-Amino-4,5-diarylthiazole derivativesAntimicrobial (anti-Candida)A demethylated derivative showed activity similar to fluconazole mdpi.com

Environmental Fate and Degradation of 2 Amino 4,5 Dichlorophenol

Environmental Occurrence and Distribution of 2-Amino-4,5-dichlorophenol

Direct quantitative data on the presence of this compound in air, water, and soil is not extensively documented in scientific literature. However, chlorophenols as a class have been identified in various environmental matrices, including ambient air, surface water, groundwater, and soil. cdc.gov Their release into the environment stems from numerous sources, such as industrial waste and the degradation of pesticides. d-nb.infoiarc.fr

Given that this compound is a known metabolite of the herbicide propanil (B472794), its presence is anticipated in agricultural environments where propanil is applied, particularly in the soil and water of rice paddies. fao.orgwho.int The primary degradation product of propanil, 3,4-dichloroaniline (B118046), has been widely detected in both groundwater and surface waters globally, suggesting that other metabolites could also be present. fao.orgresearchgate.net Mono- and dichlorophenols are the most volatile among chlorophenols, indicating a potential for atmospheric presence. cdc.gov

The principal pathway for the release of this compound into the environment is through the degradation of the anilide herbicide propanil (3',4'-dichloropropionanilide). who.intufl.edu Propanil is a widely used post-emergence herbicide for controlling weeds in rice and other crops. fao.orgdss.go.th When applied to agricultural fields, propanil undergoes transformation through biological and chemical processes, leading to the formation of various metabolites, including this compound.

Beyond its role as a pesticide metabolite, the broader category of chlorophenols enters the environment through several other avenues. These include industrial effluents from manufacturing processes, emissions from the incineration of municipal waste, and formation during the chlorination of water for disinfection purposes. cdc.govd-nb.infoiarc.fr

Abiotic Degradation Mechanisms

Abiotic degradation processes, such as photodegradation and hydrolysis, are significant in determining the persistence of chemical compounds in the environment.

Specific research on the photodegradation of this compound is not widely available. However, photolysis is a key degradation pathway for its parent compound, propanil. fao.orgresearchgate.net Studies on related compounds provide insight into likely mechanisms. For instance, 2,4-dichlorophenol (B122985) undergoes rapid photolysis in water when exposed to ultraviolet light. wfduk.org The photodegradation of chlorophenols in the atmosphere often involves reactions with photochemically produced hydroxyl radicals. wfduk.org

In aqueous solutions, the photodegradation of propanil and its primary metabolite, 3,4-dichloroaniline, leads to the formation of phenolic compounds which can then polymerize. who.int For other chloro-aminophenols, such as 4-chloro-2-aminophenol, combined degradation strategies involving ultrasound, photolysis, and ozonation have proven effective, suggesting that photolytic processes are a viable degradation route for this class of compounds. nih.govresearchgate.net The use of photocatalysts like copper(I) oxide (Cu₂O) has been shown to facilitate the degradation of aminophenols and chlorophenols under visible light. researchgate.net

There is a lack of specific data on the hydrolysis of this compound. Generally, halogenated phenols are resistant to hydrolysis under typical environmental conditions. oecd.org The parent herbicide, propanil, is stable to hydrolysis at acidic and neutral pH but does hydrolyze under alkaline conditions to form 3,4-dichloroaniline and propionic acid. who.intepa.gov This suggests that hydrolysis of the amide linkage in propanil is a more significant pathway than direct hydrolysis of its phenolic metabolites.

The environmental distribution and reactivity of chlorophenols are influenced by pH. As weak acids, they exist in equilibrium between the undissociated (molecular) and dissociated (phenolate) forms. wfduk.org For example, 2,4-dichlorophenol, with a pKa of 7.89, will be present largely in its molecular form at neutral pH. wfduk.orgoecd.org This speciation affects its mobility and degradation.

Biodegradation of this compound

While studies focusing specifically on the biodegradation of this compound are scarce, the microbial degradation of its parent compound, propanil, and other related chlorophenols is well-documented.

Propanil is known to be rapidly degraded by soil microorganisms, primarily into 3,4-dichloroaniline (DCA). fao.orgresearchgate.net A wide array of bacteria has been identified that can utilize propanil and DCA as carbon and nitrogen sources. nih.gov For instance, a microbial consortium including Pseudomonas, Acinetobacter, and Rhodococcus species has demonstrated the ability to completely degrade propanil and DCA. nih.gov Similarly, Arthrobacter sp. has been shown to degrade 2-chloro-4-aminophenol by first converting it to chlorohydroquinone (B41787), followed by dehalogenation to hydroquinone (B1673460), which then undergoes ring cleavage. nih.gov This provides a model pathway for the potential biodegradation of this compound.

In general, the resistance of chlorophenols to biodegradation tends to increase with the number of chlorine atoms on the aromatic ring. cdc.gov However, numerous microorganisms have adapted to break down these persistent pollutants.

Microbial Degradation Pathways of this compound (e.g., bacterial strains, fungal activity)

The biodegradation of chloroaminophenols, a class to which this compound belongs, is a critical process in their environmental removal. d-nb.inforesearchgate.netnih.gov While specific studies on this compound are limited, research on analogous compounds provides significant insight into potential degradation pathways.

Bacterial Degradation:

Bacteria are primary drivers in the degradation of chlorophenols and their derivatives. d-nb.inforesearchgate.netnih.gov For chloroaminophenols, a key initial step can be the removal of the amino group, a reaction catalyzed by a deaminase. nih.gov A study on the degradation of the related compound, 2-chloro-4-aminophenol (2C4AP), by an Arthrobacter sp. strain SPG, demonstrated a clear metabolic pathway that could serve as a model for this compound. In this pathway, the degradation is initiated by a deaminase that converts 2C4AP to chlorohydroquinone with the removal of an ammonium (B1175870) ion. nih.gov This initial step is crucial as it transforms the aminophenol into a chlorohydroquinone, a more readily degradable intermediate.

Following this initial deamination, subsequent steps in the degradation of the resulting dichlorinated hydroquinone would likely involve dehalogenation and ring cleavage, processes well-documented for other chlorophenols. researchgate.netnih.gov Numerous bacterial genera have been identified with the capacity to degrade various chlorophenols, including Pseudomonas, Rhodococcus, Alcaligenes, and Arthrobacter. d-nb.inforesearchgate.net These bacteria often possess the enzymatic machinery to hydroxylate the aromatic ring and cleave it, leading to complete mineralization. researchgate.net

Fungal Activity:

Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of recalcitrant organic pollutants, including chlorophenols. mdpi.com Fungi employ extracellular enzymes, such as laccases and peroxidases, which have broad substrate specificity and can initiate the degradation of complex aromatic compounds. nih.gov For instance, fungal strains isolated from marine invertebrates have demonstrated the ability to biotransform 2,4-dichlorophenol. mdpi.comnih.gov The degradation mechanisms often involve hydroxylation and the formation of catechol derivatives, which are then susceptible to ring cleavage. mdpi.comnih.gov While direct evidence for the fungal degradation of this compound is scarce, the known capabilities of fungi suggest they could play a role in its environmental transformation, likely through similar initial hydroxylation or deamination steps. The soil fungus Mortierella sp. has been shown to utilize two different pathways for the detoxification of 2,4-dichlorophenol, one involving hydroxylation and the other oxidative dechlorination. mdpi.com

Role of Specific Enzymes in the Biodegradation of this compound and Related Chlorophenols (e.g., hydroxylases, dioxygenases)

The biodegradation of this compound and related compounds is orchestrated by specific enzymes that catalyze key steps in the catabolic pathway.

Deaminases: As mentioned previously, the initial step in the degradation of chloroaminophenols can be catalyzed by a deaminase , which removes the amino group from the aromatic ring. nih.gov This is a critical transformation that paves the way for subsequent enzymatic attacks on the resulting chlorohydroquinone.

Hydroxylases and Monooxygenases: Following deamination, or as an alternative initial step, hydroxylases or monooxygenases play a crucial role. These enzymes introduce hydroxyl groups onto the aromatic ring, a common strategy to activate the ring for cleavage. For example, 2,4-dichlorophenol hydroxylase is a key enzyme in the degradation of 2,4-D, converting 2,4-dichlorophenol to 3,5-dichlorocatechol. nih.govuniprot.org This enzyme has been found to have a broad substrate specificity for various halogenated phenols. uniprot.org The bacterial degradation of 4-chlorophenol (B41353) can be initiated by a 4-chlorophenol-2-monooxygenase, which converts it to 4-chlorocatechol. researchgate.net

Dioxygenases: Once a dihydroxylated intermediate like a catechol or hydroquinone is formed, dioxygenases are responsible for cleaving the aromatic ring. These enzymes are broadly classified as intradiol and extradiol dioxygenases, depending on the position of ring cleavage relative to the hydroxyl groups. mdpi.com

Intradiol dioxygenases cleave the bond between the two hydroxyl groups.

Extradiol dioxygenases cleave the bond adjacent to the hydroxyl groups.

The degradation pathway of 2-chloro-4-aminophenol by Arthrobacter sp. SPG involves a hydroquinone-dioxygenase that cleaves the hydroquinone intermediate into γ-hydroxymuconic semialdehyde. nih.gov In the degradation of other chlorophenols, catechol-1,2-dioxygenases (intradiol) and catechol-2,3-dioxygenases (extradiol) are commonly involved. researchgate.net

Dehalogenases: The removal of chlorine atoms is another critical step, catalyzed by dehalogenases . This can occur either before or after ring cleavage. In the pathway for 2-chloro-4-aminophenol, a chlorohydroquinone-dehalogenase acts on the chlorohydroquinone intermediate to produce hydroquinone. nih.gov

The interplay of these enzymes—deaminases, hydroxylases, dioxygenases, and dehalogenases—facilitates the complete breakdown of chloroaminophenols into simpler, less toxic compounds that can enter central metabolic pathways.

Factors Influencing Biodegradation Rates (e.g., pH, nutrient availability, microbial community)

The rate of biodegradation of this compound in the environment is influenced by a combination of physicochemical and biological factors.

pH: The pH of the soil or water matrix is a critical factor. It affects not only the activity of microbial enzymes but also the chemical state of the chlorophenol itself. cdc.gov For many chlorophenol-degrading bacteria, optimal degradation occurs within a specific pH range, often near neutral. For example, the degradation of phenol (B47542) and chlorophenols by potassium ferrate is highly pH-dependent. cdc.gov

Nutrient Availability: The presence of other nutrients can significantly impact biodegradation rates. In some cases, the presence of a more easily degradable carbon source can enhance the degradation of the target compound through co-metabolism. The addition of nutrients like glycerol (B35011) and yeast extract has been shown to enhance the degradation efficiency of 4-chlorophenol by a bacterial consortium. researchgate.net However, in other instances, the presence of a readily available substrate may lead to the preferential use of that substrate, slowing down the degradation of the more complex chlorophenol.

FactorInfluence on BiodegradationExample with Related Compounds
pH Affects enzyme activity and the chemical form of the compound.Degradation of phenol and chlorophenols is highly pH-dependent. cdc.gov
Nutrient Availability Can enhance degradation through co-metabolism or slow it down through preferential substrate utilization.Addition of glycerol and yeast extract improved 4-chlorophenol degradation. researchgate.net
Microbial Community The presence and activity of specific degrading microorganisms are essential.Arthrobacter sp. SPG degraded 2-chloro-4-aminophenol more rapidly in sterile soil. nih.gov

Environmental Mobility and Persistence

The movement and longevity of this compound in the environment are determined by its physical and chemical properties and its interactions with soil and sediment components.

Leaching Potential of this compound in Soil

The leaching potential of a chemical refers to its likelihood of moving through the soil profile and potentially contaminating groundwater. This is largely influenced by its water solubility and its tendency to adsorb to soil particles. researchgate.net For chlorophenols in general, mobility in soil is pH-dependent. cdc.gov Under neutral to alkaline conditions, they are more likely to be in their ionic form, which is more water-soluble and thus more mobile. cdc.gov

Given that this compound is soluble in water, it is predicted to be mobile in the environment. nih.gov However, the presence of the amino group and two chlorine atoms will influence its interaction with soil organic matter and clay particles, which could either enhance or retard its movement. The mobility is also expected to be influenced by soil pH, with potentially higher mobility in more alkaline soils.

Adsorption and Desorption Characteristics in Soil and Sediment

The extent to which this compound binds to soil and sediment particles is a key factor in its environmental mobility and bioavailability. Adsorption is the process of a chemical binding to a solid surface, while desorption is its release.

For chlorophenols, adsorption is generally higher in soils with a high organic carbon content and at lower pH values. cdc.gov Studies on 2,4-dichlorophenol have shown that its sorption to soil is rapid, and the resulting polymerization products from enzymatic treatment sorb even more strongly and are more resistant to desorption. acs.orgchemsafetypro.com The adsorption of 2,4-DCP has been shown to be influenced by the type of clay and the presence of organic matter. researchgate.net

Bioaccumulation and Bioconcentration Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. Bioconcentration is a specific type of bioaccumulation where the uptake is directly from water. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF).

For this compound, there is no experimental data on its bioaccumulation or bioconcentration. However, predictive models provide some estimates. The BCFBAF model from the Estimation Programs Interface (EPI) Suite™ predicts a bioconcentration factor (BCF) of 205.5 L/kg. europa.eu A BCF value below 1,000 suggests that the substance does not have a high potential for bioaccumulation. epa.gov Another prediction using the Chemspider database estimated a BCF of 573.05 at both pH 5.5 and 7.4. europa.eu These predicted values suggest a moderate potential for bioconcentration.

In general, chlorophenols are considered to have a low to moderate bioconcentration potential. cdc.gov The BCF tends to increase with the degree of chlorination. For example, measured BCF values for 2,4-dichlorophenol in carp (B13450389) ranged from 7.1 to 69. cdc.gov It is important to note that these are for a related but different compound, and the presence of the amino group in this compound could influence its uptake and metabolism in organisms, thereby affecting its actual bioaccumulation potential.

Table of Predicted Bioconcentration Factors (BCF) for this compound

Prediction Model/Source Predicted BCF pH
BCFBAF (EPI Suite™) 205.5 L/kg Not specified
Chemspider 573.05 5.5
Chemspider 573.05 7.4
ACD/I-Lab 947 pH 1-14
SciFinder 775 Not specified

Advanced Analytical Methodologies for 2 Amino 4,5 Dichlorophenol

Chromatographic Techniques for 2-Amino-4,5-dichlorophenol Analysis

Chromatographic methods are central to the separation and analysis of this compound from complex matrices. These techniques are valued for their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Its versatility is enhanced by coupling with various detectors, each offering specific advantages.

For routine analysis and quantification, HPLC with Ultraviolet (UV) detection is a robust and common method. The phenolic ring and amino group in this compound act as chromophores, allowing for its detection by UV spectrophotometry. msu.edu The selection of an appropriate wavelength, typically around the compound's maximum absorbance, is critical for achieving high sensitivity. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (like acetic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). ulisboa.ptutu.ac.inresearchgate.net

For more definitive identification and trace-level quantification, HPLC coupled with Mass Spectrometry (MS) is the method of choice. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of MS, providing high selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. ulisboa.pt

Tandem Mass Spectrometry (LC-MS/MS) further enhances the specificity of detection. ulisboa.pt This technique involves the selection of a specific parent ion of the analyte, its fragmentation, and the detection of a characteristic fragment ion. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection, which is essential for analyzing complex samples. nih.gov For the related isomer, 4-Amino-3,5-dichlorophenol (B1201274), an HPLC-MS/MS method has been described using a C18 column and a mobile phase of acetonitrile and 0.1% formic acid, with detection in negative electrospray ionization mode. A similar approach would be highly effective for the analysis of this compound.

Table 1: Illustrative HPLC-UV/MS Conditions for Aminodichlorophenol Analysis This table is based on methods for closely related isomers and serves as a representative example.

ParameterConditionReference
ColumnC18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) utu.ac.inresearchgate.net
Mobile PhaseAcetonitrile/Water with 0.1% Formic or Acetic Acid (gradient or isocratic) ulisboa.ptutu.ac.in
Flow Rate0.8 - 1.5 mL/min utu.ac.in
Detection (UV)~280 nm utu.ac.inresearchgate.net
Detection (MS)Electrospray Ionization (ESI), typically in negative mode ulisboa.ptnih.gov

Gas Chromatography (GC) is another powerful technique for the analysis of phenolic compounds. nih.gov However, due to the low volatility and polar nature of this compound, direct analysis can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, derivatization is commonly employed to convert the analyte into a more volatile and thermally stable form. epa.gov

Common derivatization reagents for phenols and amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., acetic anhydride (B1165640) or pentafluorobenzoyl bromide). epa.govjfda-online.com These reactions target the hydroxyl and amino functional groups, increasing the compound's volatility. The resulting derivatives can then be readily analyzed by GC, often with a flame ionization detector (FID) for quantification or an electron capture detector (ECD) if electrophilic derivatizing agents are used. epa.gov

For unambiguous identification and structural confirmation, coupled or hyphenated techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile organic compounds. nih.gov After derivatization, the GC separates the derivative of this compound from other components, and the MS provides a mass spectrum that serves as a chemical fingerprint, allowing for positive identification.

As previously mentioned, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds like this compound in various matrices. ulisboa.pt A study on the determination of various chlorophenols in water utilized solid-phase extraction followed by LC-MS/MS with electrospray ionization, demonstrating the power of this method for environmental monitoring. ulisboa.pt The comprehensive data obtained from these coupled techniques are critical for metabolite identification in biological studies and for the analysis of trace-level contaminants. nih.gov

Spectroscopic Characterization of this compound

Spectroscopic methods are essential for the fundamental characterization and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the protons of the amino group, and the proton of the hydroxyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm their positions on the benzene (B151609) ring relative to the amino, hydroxyl, and chloro substituents. For the related compound 2-amino-4-chlorophenol (B47367), the aromatic protons appear in the region of 6.3-6.7 ppm in DMSO-d₆. rsc.orgchemicalbook.com

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each of the six carbon atoms in the benzene ring. The chemical shifts would be influenced by the attached functional groups, with carbons bonded to chlorine, oxygen, and nitrogen appearing at characteristic downfield shifts. For 2-amino-4-chlorophenol, the aromatic carbon signals are observed between 113 and 144 ppm. rsc.org

Table 2: Predicted NMR Chemical Shift Regions for this compound Based on data from analogous compounds.

NucleusFunctional GroupExpected Chemical Shift (ppm)Reference
¹HAromatic (Ar-H)6.0 - 7.5 rsc.orgchemicalbook.com
¹HAmino (NH₂)4.0 - 5.5 rsc.org
¹HHydroxyl (OH)8.5 - 9.5 rsc.org
¹³CAromatic (Ar-C)110 - 150 rsc.org

Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretch of the phenolic group, the N-H stretches of the amino group, C-Cl stretches, and various C=C and C-H vibrations of the aromatic ring. The presence and position of these bands can confirm the compound's identity and can be used for a preliminary assessment of purity by comparing the spectrum to a reference standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. mdpi.com The conjugated aromatic system of this compound results in absorption of UV light. The wavelength of maximum absorbance (λ_max) and the molar absorptivity are characteristic properties that can be used for quantification, as in HPLC-UV detection. The UV-Vis spectrum can also serve as a preliminary check for purity, as impurities with different chromophoric systems would alter the appearance of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) stands as a cornerstone for the definitive identification and structural elucidation of this compound. When coupled with chromatographic techniques like high-performance liquid chromatography (HPLC), it provides a powerful tool for analyzing this compound.

High-performance liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (SPE-ESI-LS-MS/MS) has been successfully implemented for the determination of this compound in water. ulisboa.pt This technique is particularly suitable due to the high polarity of chlorophenols. ulisboa.pt The optimization of MS parameters is a critical first step, focusing on generating the parent ion and its subsequent product ions. ulisboa.pt For instance, in the analysis of this compound, the product ion with a mass-to-charge ratio (m/z) of 126 suggests the loss of the protonated amine group from the parent ion. ulisboa.pt

The process involves applying varying collision energies to induce fragmentation of the parent ion, ensuring that the resulting product ions have a strong signal while retaining at least 10% of the parent ion's intensity. ulisboa.pt It is a delicate balance, as excessive collision energy can lead to further fragmentation of the product ions, increasing the noise level, while insufficient energy may not induce fragmentation at all. ulisboa.pt

A study utilizing a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode demonstrated the trace-level quantification of a related amino-chloro compound. mdpi.com This highlights the sensitivity achievable with MS-based methods. The multiple reaction monitoring (MRM) mode is often employed for its high selectivity and sensitivity in quantifying target analytes in complex matrices. mdpi.com

Table 1: Optimized Mass Spectrometry Parameters for Chlorophenol Analysis ulisboa.pt

ParameterSetting
Capillary Voltage3.5 kV
Extractor Voltage2 V
RF Lens0.5 V
Source Temperature120°C
Desolvation Temperature270°C
Desolvation Gas (N₂) Flow450 L/h
Cone Gas Flow60 L/h
Collision GasArgon (Ar)

This interactive table provides a summary of the optimized parameters for the analysis of chlorophenols using LC-ESI-MS/MS, as detailed in a study by Mourato (2014). ulisboa.ptiarc.fr

Electrochemical and Other Advanced Analytical Methods

Beyond mass spectrometry, electrochemical methods and other emerging technologies offer promising alternatives for the detection of this compound, particularly for in-field and rapid screening applications.

Electrochemical Sensing for this compound Detection

Electrochemical sensors have gained significant traction for the detection of chlorophenols due to their potential for fast, on-site, and real-time analysis. utah.edu These sensors typically utilize a working electrode that converts the electrochemical interaction with the target analyte into a measurable electrical signal. utah.edu

Various materials have been explored to modify electrodes for enhanced sensitivity and selectivity towards chlorophenols. For other dichlorophenol isomers, novel sensors have been developed, such as a molecularly imprinted electrochemical sensor for 2,4-dichlorophenol (B122985) (2,4-DCP) detection. jlu.edu.cn This sensor was fabricated using a composite film of o-aminophenol and gold nanoparticles, demonstrating a linear response to 2,4-DCP over a wide concentration range. jlu.edu.cn Another approach involved a hydrophilic carbon cloth electrode modified with Ce/Ni/Cu layered double hydroxide (B78521) for the simultaneous detection of 2,4-DCP and 3-chlorophenol. rsc.org

While direct electrochemical methods for this compound are not as extensively documented in the provided search results, the principles from related compounds are applicable. For instance, an indirect electrochemical protocol has been developed for the detection of various phenols, including 2-chlorophenol (B165306) and 2,4-dichlorophenol. scispace.comrsc.org This method utilizes a mediator, such as 4-aminoantipyrine, which reacts with the phenol (B47542) to form an electrochemically active product, providing an indirect measurement. scispace.comrsc.org The optimal pH for this detection method was found to be 10. scispace.com

Emerging Analytical Technologies for Trace Level Quantification

The demand for detecting ever-lower concentrations of environmental contaminants has driven the development of emerging analytical technologies. For chlorophenols in general, methods like gas chromatography are available. Method 8041A by the EPA, for example, describes procedures for analyzing phenols using open-tubular, capillary column gas chromatography. epa.gov This method can be used with or without derivatization of the phenols. epa.gov

For trace-level quantification, high-performance liquid chromatography (HPLC) coupled with various detectors remains a staple. A reversed-phase HPLC method with UV detection has been described for assessing 2-amino-4-chlorophenol as a contaminant in the drug chlorzoxazone. iarc.fr This method reported a limit of detection of 0.5 mg/L and a limit of quantification of 2 mg/L. iarc.fr Another colorimetric test for the same compound, involving a reaction with 4-aminoantipyrine, achieved even lower detection and quantification limits of 0.2 mg/L and 0.6 mg/L, respectively. iarc.fr

Furthermore, the development of novel nanocomposites for modifying electrodes in electrochemical sensors represents a significant advancement. For instance, a sensor based on a nanocomposite of carbon dots, hexadecyltrimethyl ammonium bromide, and chitosan (B1678972) was developed for the sensitive determination of 2,4-dichlorophenol, achieving a detection limit of 0.01 μmol L-1. researchgate.net These emerging technologies hold great promise for the future of trace-level analysis of this compound and other related compounds.

Table 2: Comparison of Analytical Methods for Related Chlorophenols

Analytical MethodTarget AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC-UV2-amino-4-chlorophenol0.5 mg/L2 mg/L iarc.fr
Colorimetric Test2-amino-4-chlorophenol0.2 mg/L0.6 mg/L iarc.fr
Molecularly Imprinted Electrochemical Sensor2,4-dichlorophenol1.5x10⁻⁸ mol/L- jlu.edu.cn
Nanocomposite Electrochemical Sensor2,4-dichlorophenol0.01 μmol L⁻¹- researchgate.net
LC-MS/MS(-)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol0.071 ppm0.213 ppm mdpi.com

This interactive table summarizes the performance of various advanced analytical methods for the detection of chlorophenols closely related to this compound.

Industrial and Research Applications of 2 Amino 4,5 Dichlorophenol

Role as a Chemical Intermediate in Specialized Syntheses

2-Amino-4,5-dichlorophenol serves as a crucial building block in the manufacturing of a range of specialized chemical products, from pharmaceuticals to colorants. cionpharma.comsmolecule.com Its reactivity is centered around the amino and hydroxyl groups, which can readily participate in various organic reactions to form new chemical bonds and structures. cionpharma.comchemicalbook.com

A primary application of this compound is as a key intermediate in the pharmaceutical industry. cionpharma.comsmolecule.com It is a critical component in the synthesis of the anthelmintic drug Oxyclozanide, which is used in veterinary medicine to treat parasitic infections like liver fluke in livestock. cionpharma.comsmolecule.com

The synthesis of Oxyclozanide involves the condensation of this compound with a derivative of salicylic (B10762653) acid. quickcompany.inguidechem.comchemicalbook.com For instance, one patented process describes reacting this compound with 3,5,6-trichloro-2-hydroxybenzoyl chloride to produce Oxyclozanide. quickcompany.in The presence of the two chlorine atoms on the phenol (B47542) ring of this compound is integral to the final structure and activity of the Oxyclozanide molecule. cionpharma.com The versatility of this intermediate suggests its potential use in the development of other novel pharmaceutical compounds that target a variety of diseases. cionpharma.com

Table 1: Synthesis of Oxyclozanide

Reactant 1 Reactant 2 Product Application of Product

Note: The synthesis often involves reagents like thionyl chloride or phosphorus trichloride (B1173362) to activate the salicylic acid component. quickcompany.inchemicalbook.com

The chemical structure of this compound makes it a suitable intermediate for the production of dyes and pigments. smolecule.comchemimpex.com The amino group on the aromatic ring can be diazotized and then coupled with other aromatic compounds (coupling components) to form azo dyes. cuhk.edu.hk Azo compounds, characterized by the -N=N- linkage, form the largest and most versatile class of industrial dyes. cuhk.edu.hkresearchgate.net

While specific examples of commercial dyes derived directly from this compound are not extensively detailed in the provided literature, related aminophenol compounds are widely used in this field. iarc.frchemicalbook.com For example, other chlorophenols and aminophenols are precursors for azo dyes applied to textiles like wool, nylon, and silk, as well as for coloring leather and paper products. iarc.frorientjchem.orgredalyc.org The substituents on the aromatic rings of the azo structure, such as the chlorine atoms and hydroxyl group from the this compound precursor, influence the final color, stability, and binding affinity of the dye to a specific fabric. cuhk.edu.hk

In the field of agriculture, this compound and its isomers serve as intermediates in the synthesis of pesticides, including herbicides and fungicides. smolecule.comchemimpex.compatsnap.com The development of new agrochemicals often involves constructing complex molecules from simpler, reactive building blocks like dichlorinated aminophenols. smolecule.comsmolecule.com For example, the related compound 4-amino-3,5-dichlorophenol (B1201274) is a precursor for benzotrifluoride (B45747) derivatives used in agrochemicals. smolecule.com Similarly, 2,6-dichloro-4-aminophenol is an intermediate for pesticides like hexaflumuron (B1673140) and chlorfluazuron. patsnap.com The toxicological properties of chlorophenols and their derivatives are harnessed in a controlled manner to create effective agents for crop protection. nih.gov

Methodological Applications in Chemical Research

Beyond its large-scale industrial uses, this compound also finds applications in the chemical research laboratory as a reagent and an analytical tool.

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netscirp.org Phenolic compounds are often derivatized to improve their volatility for GC analysis or to enhance their detectability. free.frepa.gov

While direct derivatization of this compound for its own analysis is a standard practice, its use as a derivatizing reagent is less common. However, the principles of derivatization apply to it. For analysis, the hydroxyl and amino groups of this compound can be reacted with reagents like pentafluorobenzyl bromide (PFBBr) or silylating agents to form ethers or silylated derivatives, respectively. free.frepa.gov Conversely, in a research context, the compound's reactive groups could theoretically be used to "tag" other molecules of interest, although specific, widely adopted protocols for this are not prominent in the literature. The general process involves reacting a target analyte with a derivatizing agent to form a new compound with improved analytical properties. researchgate.netscirp.org

Table 2: General Derivatization for Analysis of Phenols

Analytical Technique Purpose of Derivatization Example Reagent Class
Gas Chromatography (GC) Increase volatility and thermal stability Silylating agents, Acylating agents

This compound serves as a versatile reagent in various organic synthesis protocols in a research setting. Its multifunctional nature allows it to be a starting point for creating a variety of heterocyclic compounds. For example, aminophenols can react with agents like phosgene (B1210022) or thiophosgene (B130339) to form benzoxazoles, a class of compounds with significant interest in medicinal chemistry and materials science. chemicalbook.com

The presence of three different functional sites—the amino group, the hydroxyl group, and the chlorinated aromatic ring—allows for selective reactions. Chemists can protect one group while reacting another, leading to the synthesis of complex and specifically substituted molecules. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be converted into an ether. chemicalbook.com These transformations are fundamental steps in multi-step synthesis pathways aimed at discovering new molecules with desired properties. orgsyn.org

Regulatory and Safety Considerations in Industrial Handling and Disposal

The industrial use of this compound necessitates strict adherence to regulatory standards and safety protocols to protect workers and the environment. Handling and disposal procedures are governed by comprehensive guidelines that address occupational exposure and waste management.

Occupational Exposure Assessment and Control Strategies

Assessing and controlling workplace exposure to this compound is critical. While specific occupational exposure limits (OELs) for this particular compound have not been established by major regulatory bodies, a conservative approach to minimize exposure is mandated through a hierarchy of controls. nj.gov This involves implementing engineering controls, administrative procedures, and requiring the use of personal protective equipment (PPE).

Engineering Controls The primary strategy for exposure reduction is the implementation of engineering controls designed to isolate workers from the chemical. nj.gov Operations should be enclosed where feasible, and local exhaust ventilation must be used at the site of chemical release to capture dust or fumes at the source. nj.gov Work areas should be equipped with emergency eyewash stations and safety showers. nj.govlgcstandards.com

Administrative Controls Good industrial hygiene and safety practices are fundamental. fishersci.com Employers are required to develop and implement chemical hygiene plans and provide workers with training on the specific hazards and safe handling procedures for this compound. nj.govthermofisher.com This includes clear labeling of containers and posting hazard information in the work area. nj.gov Workers should wash hands thoroughly after handling the product, before breaks, and at the end of a shift. lgcstandards.com Food, drink, and smoking are prohibited in areas where the chemical is handled or stored. nj.gov Contaminated work clothes should not be taken home and should be laundered separately. cymitquimica.com

Personal Protective Equipment (PPE) When engineering and administrative controls cannot sufficiently reduce exposure, workers must use appropriate PPE. nj.gov This represents the last line of defense. The selection of PPE is based on the potential for exposure to the skin, eyes, or respiratory system.

The following table summarizes the recommended control strategies:

Control Type Strategy Description/Examples
Engineering Controls Enclosure & VentilationUse of enclosed systems and local exhaust ventilation to control dust and fumes at the source. nj.gov General workplace ventilation should be adequate. lgcstandards.comcymitquimica.com
Emergency FacilitiesProvision of easily accessible eyewash stations and safety showers. nj.govlgcstandards.com
Administrative Controls Safe Work PracticesProhibit eating, drinking, or smoking in work areas. nj.gov Practice good housekeeping to avoid accumulation of dust. cymitquimica.com
Worker TrainingEducate employees on hazards, safe handling, emergency procedures, and the contents of the Safety Data Sheet (SDS). nj.govthermofisher.com
Hygiene PracticesRequire thorough hand washing after handling. lgcstandards.com Contaminated clothing must be removed promptly and laundered professionally. nj.govcymitquimica.com
Personal Protective Equipment (PPE) Eye/Face ProtectionWear chemical safety goggles or glasses with side-shields conforming to standards like EN 166 (EU) or OSHA 29 CFR 1910.133. thermofisher.comhpc-standards.com
Skin ProtectionWear impervious gloves (e.g., Viton™) and protective clothing, including long sleeves, to prevent skin contact. nj.govlgcstandards.com
Respiratory ProtectionIf ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. fishersci.com

Environmental Regulations and Waste Management for this compound

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination. The compound is classified as harmful to aquatic life, potentially with long-lasting effects, necessitating stringent waste management protocols. lgcstandards.com

Waste generators must comply with all applicable local, state, and federal environmental regulations. cymitquimica.com It is the responsibility of the waste generator to determine if the discarded chemical is classified as a hazardous waste. fishersci.com In the United States, this involves consulting the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). Spills or releases may be subject to reporting requirements under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA). fishersci.comfishersci.com

Waste material must be collected and stored in suitable, closed, and clearly labeled containers. hpc-standards.compurdue.edu These containers should be kept in good condition, tightly capped except when adding waste, and stored in a designated, well-ventilated area away from incompatible materials. lgcstandards.compurdue.edu It is forbidden to allow the chemical or wash water from cleaning equipment to enter drains, sewers, or waterways. lgcstandards.comcymitquimica.com Disposal must be carried out through an authorized hazardous or special waste collection point or a licensed disposal facility. cymitquimica.comfishersci.se

The following table outlines key procedures for waste management:

Procedure Description Regulatory Consideration
Waste Classification The generator must determine if the chemical waste meets the criteria for hazardous waste. fishersci.comGoverned by regulations such as the EPA's RCRA in the U.S.
Containment Use compatible, leak-proof containers that are kept tightly closed and in good condition. hpc-standards.compurdue.eduContainers must be suitable for transport and meet regulatory specifications. purdue.edu
Labeling Containers must be clearly marked with the words "Hazardous Waste" and the chemical name of the contents. purdue.eduRequired by hazard communication and waste management regulations.
Storage Store waste containers in a secure, well-ventilated area, segregated from incompatible materials. lgcstandards.compurdue.eduSatellite Accumulation Area (SAA) rules may apply, limiting quantities and storage time. purdue.edu
Spill Response Clean up spills immediately using appropriate absorbent materials and PPE. cymitquimica.com Spilled material and cleanup debris must be collected as hazardous waste. purdue.eduPrevent spillage from entering drains or waterways. cymitquimica.com Major spills may require notification of emergency services. cymitquimica.com
Disposal Dispose of contents and containers at an approved hazardous waste disposal facility. lgcstandards.comfishersci.se Do not release into the environment. fishersci.comMust comply with all local, regional, and national hazardous waste regulations. cymitquimica.comfishersci.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity

Currently, specific, high-yield synthetic routes for 2-Amino-4,5-dichlorophenol are not well-documented in publicly available literature. Research into its synthesis is a critical first step for enabling further studies. Future work should focus on developing novel, efficient, and highly selective synthetic methodologies.

Key Research Objectives:

Selective Chlorination: A primary challenge is the regioselective introduction of two chlorine atoms at the C-4 and C-5 positions of a 2-aminophenol (B121084) precursor. Traditional chlorination of phenols can lead to a mixture of isomers. cardiff.ac.uk Future research could explore the use of advanced catalytic systems or directing groups to achieve high selectivity for the desired 4,5-dichloro isomer. cardiff.ac.uk

Reduction of a Nitro Precursor: An alternative strategy involves the synthesis of 1,2-dichloro-4,5-dinitrobenzene (B1583372) or a related nitrated precursor, followed by selective reduction of one nitro group and subsequent chemical modifications. Routes starting with the reduction of a nitrophenol, such as 4,5-dichloro-2-nitrophenol (B42031), are common for producing related isomers and could be adapted. prepchem.comgoogle.com

Green Chemistry Approaches: Development of environmentally benign synthetic routes that minimize waste and avoid hazardous reagents is a significant research avenue. This could involve catalytic hydrogenation under mild conditions, potentially using novel catalysts like Ni-B/SiO2 amorphous alloys which have been used for related compounds to achieve high conversion rates and selectivity. google.com

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Precursor Key Challenge Proposed Research Direction
Selective Chlorination 2-Aminophenol Achieving high regioselectivity to avoid isomer formation. Investigation of sterically hindered catalysts or directing group strategies.

Comprehensive Ecotoxicological Profiling

The environmental fate and toxicological effects of this compound are largely unknown. As a chlorinated aromatic amine, it has the potential to be an environmental contaminant. nih.govcambridge.org Comprehensive ecotoxicological profiling is essential to understand and mitigate any potential risks.

Future research should be directed at establishing a detailed profile of its effects on various trophic levels. Data from related compounds, such as 2,4-dichlorophenol (B122985), indicate that chlorophenols can be toxic to aquatic life at concentrations in the microgram-per-liter range. epa.gov

Key Research Areas:

Aquatic Toxicity: Standardized acute and chronic toxicity tests should be conducted on representative aquatic organisms, including algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Danio rerio). epa.govrivm.nl

Persistence and Bioaccumulation: Studies are needed to determine the compound's persistence in soil and water, its potential for bioaccumulation in organisms, and its biodegradability under various environmental conditions. The resistance of chlorophenols to biodegradation generally increases with the degree of chlorination. cambridge.org

Toxicity of Degradation Products: Investigation into the transformation products of this compound in the environment is crucial, as degradation can sometimes lead to metabolites with higher toxicity than the parent compound. nih.gov

Table 2: Proposed Ecotoxicological Tests for this compound

Test Type Organism Endpoint Reference Compound Data (2,4-Dichlorophenol)
Acute Toxicity Daphnia magna (Water Flea) EC50 (48h) 2.6 mg/L rivm.nl
Acute Toxicity Pimephales promelas (Fathead Minnow) LC50 (96h) 2.1 mg/L rivm.nl
Algal Growth Inhibition Pseudokirchneriella subcapitata EC50 (72h) 7.8 mg/L rivm.nl

Advanced Bioremediation Strategies

Given the persistence of many chlorinated phenols in the environment, developing effective bioremediation strategies is a key research goal. cambridge.org While no studies have specifically addressed the bioremediation of this compound, research on related compounds provides a clear path forward. Microorganisms, including various bacteria and fungi, have been shown to degrade chlorophenols and aminophenols. nih.govresearchgate.net

Future research should focus on identifying and engineering microorganisms capable of efficiently degrading this compound.

Unexplored Avenues:

Microbial Screening: Isolating and screening bacteria and fungi from contaminated sites for their ability to use this compound as a carbon or nitrogen source. Genera such as Pseudomonas, Rhodococcus, Burkholderia, and various marine-derived fungi are promising candidates based on their ability to degrade other chlorophenols. nih.govthescipub.comnih.gov

Metabolic Pathway Elucidation: Once degrading organisms are identified, the metabolic pathways must be elucidated. This involves identifying the enzymes responsible for initial attack (e.g., monooxygenases or dioxygenases) and subsequent steps like dehalogenation and ring cleavage. researchgate.net

Genetic Engineering: Enhancing the degradation capabilities of microorganisms through genetic engineering. This could involve introducing or modifying genes that code for key degradative enzymes. microbe.com

Immobilized Bioreactors: Developing bioreactor systems using immobilized microbial cells, which can offer greater stability and efficiency for treating contaminated water. thescipub.com

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Computational methods are powerful tools for predicting the properties and interactions of chemical compounds, reducing the need for extensive laboratory testing. nih.gov For this compound, where experimental data is scarce, computational studies represent a significant and unexplored avenue of research.

Future Research Directions:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the toxicity of this compound and its derivatives. By correlating molecular descriptors (e.g., lipophilicity, electronic properties) with toxicological endpoints, these models can guide the design of safer chemicals. nih.gov For other chlorophenols, the n-octanol/water partition coefficient (log K(ow)) has been shown to be a dominant predictive factor for toxicity. nih.gov

Molecular Docking: Using molecular docking simulations to investigate the potential interactions of this compound with biological targets, such as enzymes or receptors. This can help elucidate mechanisms of toxicity or identify potential therapeutic applications.

Modeling Degradation Pathways: Employing quantum chemistry methods to model potential enzymatic reactions and predict the most likely biodegradation pathways. This can help interpret experimental results from bioremediation studies and identify key intermediate metabolites.

Exploration of New Application Domains for this compound and its Derivatives

The potential applications of this compound and its derivatives are entirely unexplored. However, the known applications of its isomers suggest several promising areas for investigation. For example, 2,6-dichloro-4-aminophenol is an important intermediate in the synthesis of pesticides, while 5-Amino-2,4-dichlorophenol is used in the development of pharmaceuticals like anti-inflammatory and analgesic drugs. patsnap.comchemimpex.com

Potential Areas for Exploration:

Pharmaceuticals: Synthesizing a library of derivatives from this compound and screening them for various pharmacological activities. The aminophenol scaffold is present in many biologically active compounds, and the specific 4,5-dichloro substitution pattern could impart unique properties. Derivatives of other aminophenols, such as aminophenoxazinones, have shown anticancer activity. mdpi.com

Agrochemicals: Investigating the potential of its derivatives as new herbicides, fungicides, or insecticides, similar to the applications of its isomers. patsnap.com

Dye Synthesis: Exploring its use as a precursor for novel dyes and pigments. The amino and hydroxyl groups provide reactive sites for creating chromophores, and the chlorine atoms can enhance the stability and colorfastness of the resulting dyes. chemimpex.com

Material Science: Investigating its incorporation into polymers to enhance properties such as thermal stability or flame retardancy, leveraging the presence of chlorine atoms. chemimpex.com

Q & A

Q. What established in vitro models are used to assess the nephrotoxicity of 2-Amino-4,5-dichlorophenol, and how are they validated?

Renal cortical slices from male Fischer 344 rats are a validated model for nephrotoxicity studies. These slices maintain cellular architecture and metabolic activity, allowing assessment of tubular necrosis, glutathione depletion, and oxidative stress markers. Validation includes comparing toxicity profiles with known nephrotoxicants (e.g., para-aminophenol) and correlating in vitro results with in vivo histopathological changes. Antioxidants like N-acetylcysteine can be used to confirm oxidative pathways .

Q. What synthetic routes are effective for laboratory-scale preparation of this compound?

A common method involves catalytic hydrogenation of 4,5-dichloro-2-nitrophenol using iron powder in a 1:3 acetic acid/water mixture at 50°C for 2 hours, yielding 78%. Key factors include maintaining acidic pH to prevent side reactions and using ethyl acetate for post-reaction extraction. Purification involves sequential washing with NaHCO₃ and brine, followed by drying over Na₂SO₄ .

Q. Which analytical techniques ensure purity and structural integrity of this compound in research?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity.
  • NMR : ¹H/¹³C NMR in deuterated DMSO confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).
  • Mass Spectrometry : ESI-MS for molecular ion verification (expected m/z = 192.0 [M+H]⁺).
    Cross-validation with elemental analysis ensures >95% purity .

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : In amber glass containers at 4°C, away from oxidizers.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How do structural modifications at the amino and chloro positions influence bioactivity and metabolism?

Chlorination at positions 4 and 5 enhances electrophilicity, increasing reactivity with cellular nucleophiles (e.g., glutathione). Amino group acetylation reduces nephrotoxicity by blocking bioactivation to quinoneimine intermediates. Comparative studies with analogs (e.g., 2-amino-5-chlorophenol) show that chloro-substitution patterns dictate oxidative stress potency .

Q. What mechanistic insights explain this compound-induced oxidative stress in renal cells?

The compound undergoes cytochrome P450-mediated oxidation to a reactive quinoneimine metabolite, which depletes glutathione (GSH) and generates ROS. Experimental modulation includes:

  • Antioxidants : N-acetylcysteine (10 mM) restores GSH levels.
  • Enzyme Inhibitors : Co-treatment with 1-aminobenzotriazole (CYP inhibitor) reduces metabolite formation.
  • Biomarkers : Measure malondialdehyde (MDA) for lipid peroxidation and 8-OHdG for DNA oxidation .

Q. How can contradictory data between in vitro and in vivo toxicity profiles be resolved?

  • Interspecies Metabolism : Compare rat and human hepatocyte metabolic profiles using LC-MS.
  • Dose Escalation Studies : Identify thresholds for renal injury in rodent models.
  • Toxicokinetics : Measure plasma half-life and tissue distribution via radiolabeled tracing (e.g., ¹⁴C).
  • Omics Integration : Transcriptomics (RNA-seq) to identify conserved stress pathways across models .

Q. Can computational tools predict the reactivity of this compound under physiological conditions?

  • DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., amino group as nucleophilic center).
  • Molecular Dynamics : Model solubility in aqueous buffers (logP = 2.1 predicts moderate hydrophobicity).
  • QSAR Models : Correlate chlorination patterns with nephrotoxicity using datasets from structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.